[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Description
The compound [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea features a pyrrolidin-3-ylurea scaffold substituted with a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines the hydrogen-bonding capacity of the urea group with the lipophilic 1,4-benzodioxin ring system, which is known to influence pharmacokinetic properties such as membrane permeability and metabolic stability . The 5-oxopyrrolidin (pyrrolidone) ring may enhance solubility and conformational flexibility, critical for molecular interactions in biological systems .
Properties
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c14-13(18)15-8-5-12(17)16(7-8)9-1-2-10-11(6-9)20-4-3-19-10/h1-2,6,8H,3-5,7H2,(H3,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBZGIJHUUCUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.
Pyrrolidinone Formation: The benzodioxin derivative is then reacted with succinic anhydride to introduce the pyrrolidinone ring.
Urea Formation: Finally, the compound is treated with phosgene and ammonia to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that derivatives of the benzodioxin structure exhibit significant antidiabetic properties. For instance, compounds synthesized from 2,3-dihydro-1,4-benzodioxin have shown promising results as inhibitors of the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to reduced postprandial blood glucose levels, making it a potential therapeutic target for diabetes management .
Neuroprotective Effects
There is growing evidence suggesting that compounds similar to [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea may possess neuroprotective effects. Studies have explored their ability to inhibit the formation of amyloid plaques associated with neurodegenerative diseases such as Alzheimer's. The interaction of these compounds with amyloid fibers has been assessed using techniques like thioflavin T fluorescence assays and atomic force microscopy .
Anticancer Potential
The compound's structure allows it to interact with various biological targets, which may lead to anticancer properties. Research into similar urea derivatives has revealed their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The presence of the benzodioxin moiety is believed to enhance these effects through multiple mechanisms of action .
Case Study 1: Antidiabetic Properties
A recent study synthesized several derivatives of this compound and evaluated their α-glucosidase inhibitory activity. The most effective compound demonstrated an IC50 value significantly lower than that of standard antidiabetic drugs, indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotective Mechanisms
In vitro studies have shown that certain benzodioxin derivatives can prevent the aggregation of tau proteins into neurotoxic forms. This was demonstrated using cell culture models where treated cells exhibited reduced levels of tau aggregates compared to untreated controls. These findings suggest that such compounds could be developed into therapeutic agents for Alzheimer's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Urea Group
The urea moiety in this compound serves as a central pharmacophore. Structural analogues differ primarily in the substituents attached to the urea nitrogen atoms, which significantly alter physicochemical and biological properties:
Key Observations :
- Hydrogen Bonding : Bis(2-methoxyethyl) substitution increases H-bond acceptors, which may improve solubility and protein-binding interactions .
- Bioactivity : The 3-fluoro-4-methylphenyl variant (MLS001235152) has been studied for kinase inhibition due to its balanced lipophilicity and hydrogen-bonding profile .
Structural and Crystallographic Insights
Crystallographic data for related compounds (e.g., MLS001235152) reveal that the 1,4-benzodioxin ring adopts a planar conformation, while the pyrrolidinone ring exhibits slight puckering. These structural features influence packing efficiency in the solid state and may affect solubility .
Biological Activity
The compound [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a synthetic derivative that incorporates both a benzodioxin moiety and a pyrrolidinyl urea structure. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula: C_{13}H_{14}N_{2}O_{3}
- Molecular Weight: 250.25 g/mol
- CAS Number: 21766961
Biological Activity Overview
Research into the biological activity of compounds similar to this compound indicates a range of pharmacological effects:
- Antioxidant Activity : Compounds containing the benzodioxin structure have demonstrated antioxidant properties. Studies show that derivatives can inhibit lipid peroxidation and scavenge free radicals, which is essential for protecting cells from oxidative stress .
- Antimycobacterial Activity : Some derivatives of oxadiazole, which share structural similarities with the target compound, have exhibited antimycobacterial properties. For instance, compounds with similar scaffolds were tested against Mycobacterium tuberculosis, showing varying degrees of effectiveness .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For example, certain oxadiazole derivatives showed significant antiproliferative activity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells .
Antioxidant Profile
A study on related benzodioxin derivatives assessed their ability to inhibit lipid peroxidation in liver microsomes. The results indicated that these compounds could effectively reduce oxidative damage in biological systems, highlighting their potential as therapeutic agents against oxidative stress-related diseases .
Antimycobacterial Evaluation
In a detailed investigation of 1,2,5-oxadiazole derivatives, researchers found that specific modifications led to enhanced activity against mycobacterial strains. The minimal inhibitory concentrations (MICs) were determined for various compounds, revealing that structural variations significantly influence biological efficacy .
Cytotoxicity Assessment
Cytotoxicity studies on pyrrolidine-based compounds demonstrated that some derivatives possess low toxicity towards normal cells while exhibiting strong activity against cancer cell lines. This selectivity is crucial for developing safe therapeutic agents .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
